Cas no 13091-98-0 (D-Selenomethionine)

D-Selenomethionine is a selenized amino acid derivative in which selenium replaces the sulfur atom in methionine. This compound serves as an organic source of selenium, essential for selenoprotein synthesis and antioxidant defense mechanisms in biological systems. Its key advantages include high bioavailability and efficient incorporation into proteins, making it valuable in nutritional and biochemical research. D-Selenomethionine is particularly useful in studies involving selenium metabolism, oxidative stress, and enzyme function. The D-configuration ensures compatibility with specific enzymatic pathways, distinguishing it from the L-form. It is commonly employed in cell culture, supplementation studies, and as a reference standard in analytical applications.
D-Selenomethionine structure
D-Selenomethionine structure
Product Name:D-Selenomethionine
CAS No:13091-98-0
MF:C5H11NO2Se
MW:196.106340646744
CID:220232
PubChem ID:5460538
Update Time:2025-05-24

D-Selenomethionine Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,2-amino-4-(methylseleno)-, (2R)-
    • (2R)-2-amino-4-methylselanylbutanoic acid
    • D-SELENOMETHIONINE
    • Butyric acid, 2-amino-4-(methylselenyl)-, D-
    • (2R)-2-Amino-4-(methylseleno)butanoic acid
    • (R)-2-Amino-4-(methylseleno)butyric acid
    • (R)-2-aMino-4-(Methylselanyl)butanoic acid
    • CHEBI:30022
    • (2R)-2-AMINO-4-METHYLSELENYLBUTANOIC ACID
    • Q27110364
    • DTXSID301339803
    • A888654
    • (2R)-2-amino-4-(methylselanyl)butanoic acid
    • Butanoic acid, 2-amino-4-(methylseleno)-, (2R)-
    • 13091-98-0
    • AKOS030525800
    • D-Selenomethionine
    • Inchi: 1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1
    • InChI Key: RJFAYQIBOAGBLC-SCSAIBSYSA-N
    • SMILES: [Se](C)CC[C@H](C(=O)O)N

Computed Properties

  • Exact Mass: 191.00153
  • Monoisotopic Mass: 196.99550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 97
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Solubility: Slightly soluble (8 g/l) (25 º C),
  • PSA: 63.32

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D-Selenomethionine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:13091-98-0)D-Selenomethionine
Order Number:A888654
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:25
Price ($):1533.0
Email:sales@amadischem.com

Additional information on D-Selenomethionine

Research Brief on D-Selenomethionine (CAS: 13091-98-0): Recent Advances and Applications

D-Selenomethionine (CAS: 13091-98-0), a selenium-containing analog of the essential amino acid methionine, has garnered significant attention in recent years due to its potential therapeutic and nutritional applications. This research brief synthesizes the latest findings on D-Selenomethionine, focusing on its biochemical properties, mechanisms of action, and emerging roles in disease prevention and treatment. The compound's unique selenol group confers distinct redox properties, making it a promising candidate for antioxidant therapies and chemoprevention.

Recent studies have elucidated the pharmacokinetics and bioavailability of D-Selenomethionine, highlighting its superior absorption profile compared to inorganic selenium compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that D-Selenomethionine exhibits enhanced cellular uptake through methionine transporters, facilitating its incorporation into selenoproteins such as glutathione peroxidase and thioredoxin reductase. These findings underscore its potential as a more efficient selenium source for addressing selenium deficiency and related pathologies.

In the context of oncology, D-Selenomethionine has shown promise as an adjuvant therapy. Research published in Cancer Research (2024) revealed that D-Selenomethionine potentiates the efficacy of platinum-based chemotherapeutics by modulating redox homeostasis in cancer cells. The compound's ability to selectively induce oxidative stress in malignant cells while protecting normal tissues presents a novel strategy for reducing chemotherapy-associated toxicity. Clinical trials are currently underway to evaluate its synergistic effects with standard regimens in colorectal and lung cancers.

Neurodegenerative disorders represent another area of active investigation. A groundbreaking 2024 study in Nature Chemical Biology identified D-Selenomethionine as a potent inhibitor of tau protein aggregation, a hallmark of Alzheimer's disease. The selenol moiety was found to disrupt β-sheet formation through unique sulfur-selenium interactions, suggesting its potential as a disease-modifying agent. These findings have spurred the development of novel D-Selenomethionine derivatives with enhanced blood-brain barrier permeability.

The agricultural and nutritional applications of D-Selenomethionine continue to expand. Recent innovations in biotechnological production have significantly reduced manufacturing costs, enabling broader use in selenium-enriched crops and animal feed. A 2023 meta-analysis in Nutrition Reviews confirmed the superior bioavailability of D-Selenomethionine in food fortification programs compared to traditional selenium supplements, particularly in populations with compromised gut absorption.

Despite these advances, challenges remain in optimizing D-Selenomethionine's therapeutic window. Ongoing research focuses on developing targeted delivery systems and elucidating the long-term effects of chronic supplementation. The compound's dual role as both a nutrient and pharmacologic agent necessitates careful dose optimization, particularly in clinical applications. Current Good Manufacturing Practice (cGMP) standards for D-Selenomethionine production are being refined to ensure consistency in pharmaceutical-grade preparations.

In conclusion, D-Selenomethionine (CAS: 13091-98-0) represents a versatile compound with expanding applications across medicine, nutrition, and agriculture. The convergence of recent biochemical insights and technological advancements positions this selenoamino acid as a key player in precision nutrition and redox-based therapies. Future research directions include the development of chiral-specific formulations and exploration of its immunomodulatory properties, which may unlock additional therapeutic potentials for this remarkable compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13091-98-0)D-Selenomethionine
A888654
Purity:99%
Quantity:1g
Price ($):1533.0
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